2-Methyl-4-(1-pyrrolidinyl)aniline

Descripción

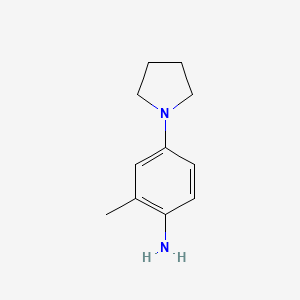

2-Methyl-4-(1-pyrrolidinyl)aniline (CAS: 1049786-00-6 as hydrochloride salt) is a substituted aniline derivative featuring a methyl group at the 2-position and a pyrrolidinyl moiety at the 4-position of the aromatic ring. Its molecular formula is C₁₁H₁₇ClN₂ (hydrochloride form), with a molecular weight of 212.73 g/mol . This compound is structurally relevant in medicinal chemistry and materials science, particularly as a precursor or intermediate in synthesizing bioactive molecules .

Propiedades

IUPAC Name |

2-methyl-4-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-8-10(4-5-11(9)12)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJYOMHGXWVGNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40931940 | |

| Record name | 2-Methyl-4-(pyrrolidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143525-69-3 | |

| Record name | 2-Methyl-4-(pyrrolidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-(pyrrolidin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(1-pyrrolidinyl)aniline typically involves the following steps:

Nitration: The starting material, 2-methylaniline, undergoes nitration to form 2-methyl-4-nitroaniline.

Reduction: The nitro group in 2-methyl-4-nitroaniline is reduced to an amino group, yielding 2-methyl-4-aminobenzene.

Substitution: The amino group is then reacted with pyrrolidine under suitable conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure the desired purity and yield of the final product. These methods often utilize continuous flow reactors and advanced separation techniques to optimize efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-4-(1-pyrrolidinyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the functional groups present in the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Aplicaciones Científicas De Investigación

2-Methyl-4-(1-pyrrolidinyl)aniline has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.

Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings.

Biological Studies: Researchers study its biological activity and potential as a bioactive molecule in various assays.

Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-Methyl-4-(1-pyrrolidinyl)aniline involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact mechanism may vary depending on the specific application and target.

Comparación Con Compuestos Similares

2-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)aniline

- Structure : Features a tetrahydro-pyridinyl (piperidine-derived) group at the 4-position instead of pyrrolidinyl.

- Key Differences :

- Ring Size and Basicity : The six-membered piperidine ring (vs. five-membered pyrrolidine) alters conformational flexibility and basicity. Piperidine derivatives often exhibit higher water solubility due to increased nitrogen accessibility.

- Methyl Substitution : The methyl group on the piperidine nitrogen may reduce steric hindrance compared to pyrrolidinyl.

- Applications : Similar aniline derivatives are explored in neuropharmacology, particularly for dopamine receptor modulation .

3-Methoxy-4-(1-pyrrolidinyl)aniline

- Structure : Methoxy group at the 3-position and pyrrolidinyl at the 4-position.

- Key Differences :

- Electronic Effects : The methoxy group is electron-donating via resonance, increasing the aromatic ring’s electron density compared to the methyl group in the target compound.

- Positional Isomerism : Altered substituent positions may affect binding affinity in receptor-ligand interactions.

- Applications : Methoxy-substituted anilines are common in dye chemistry and serotonin receptor ligands .

2-Methyl-4-(4-methylpiperazin-1-yl)aniline

2-Methyl-4-(pyridin-3-yloxy)aniline

- Structure : Pyridinyloxy group at the 4-position.

- Key Differences :

- Oxygen Linker : Introduces polarity and hydrogen-bond acceptor capability, contrasting with the amine-rich pyrrolidinyl group.

- Aromatic Heterocycle : The pyridine ring may engage in π-π stacking interactions, influencing material properties or receptor binding.

- Applications : Pyridine derivatives are key in catalysis and kinase inhibitor design .

2-Methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline

- Structure : Sulfanyl-linked imidazole group at the 4-position.

- Imidazole Ring: Aromatic nitrogen heterocycle with tautomeric properties, useful in coordination chemistry and enzyme inhibition.

- Applications : Imidazole derivatives are prominent in antifungal and anticancer agents .

Structural and Functional Data Table

Research Findings and Implications

- Metabolism: Pyrrolidinyl-containing analogs, such as synthetic cathinones, undergo extensive hepatic metabolism via oxidation and N-dealkylation, as shown in untargeted metabolomics studies . This suggests that this compound may share similar metabolic pathways, though specific data are lacking.

- Synthetic Utility: The compound’s hydrochloride salt form () improves stability in reactions, making it preferable for acid-catalyzed condensations, as seen in quinazolinone synthesis .

- Toxicity : Derivatives with sulfur or azo groups (e.g., 2-methyl-4-(2-tolylazo)aniline in ) may pose higher mutagenic risks compared to amine-substituted analogs .

Actividad Biológica

2-Methyl-4-(1-pyrrolidinyl)aniline, a compound with a unique substitution pattern, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, while providing a comprehensive overview of research findings.

Chemical Structure and Properties

The compound's structure features a methyl group at the second position and a pyrrolidinyl group at the fourth position, which significantly influences its chemical reactivity and biological properties. The pyrrolidinyl moiety is particularly notable for enhancing binding affinity to various biological targets, potentially leading to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that the compound may modulate enzyme activity and cellular signaling pathways. The presence of the pyrrolidinyl group appears to facilitate stronger interactions with certain receptors or enzymes, which could lead to enhanced therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting a potential role in combating antimicrobial resistance. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic functions.

Anticancer Activity

In addition to antimicrobial properties, this compound has shown promise in anticancer applications. It has been studied for its ability to inhibit cancer cell proliferation in vitro. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Study on Antimicrobial Resistance : A recent investigation evaluated the compound's efficacy against Plasmodium falciparum, identifying it as a potential candidate for targeting the methyl-d-erythritol phosphate (MEP) pathway, crucial for certain pathogens .

- Anticancer Mechanisms : Another study focused on the compound's ability to inhibit tumor cell growth by inducing cell cycle arrest and apoptosis. The findings suggested that modifications to the compound's structure could enhance its potency as an anticancer agent.

- Pharmacokinetic Profiling : In vivo studies have assessed the pharmacokinetics of this compound, revealing important data regarding its half-life and clearance rates in animal models. These studies are critical for understanding how the compound behaves in biological systems and its potential therapeutic window .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique properties of this compound:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-Methyl-3-(1-pyrrolidinyl)aniline | Moderate antimicrobial activity | Different substitution pattern affects reactivity |

| 4-(Pyrrolidin-1-ylmethyl)aniline | Anticancer properties | Varies in binding affinity compared to our compound |

| N,N-Dimethyl-4-(2-pyrrolidinyl)aniline | Limited potency | Dimethyl substitution reduces biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.